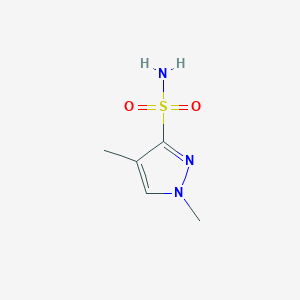

1,4-dimethyl-1H-pyrazole-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a sulfonamide group at position 3. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-dimethyl-1H-pyrazole-3-sulfonamide can be synthesized through various synthetic routes. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction typically occurs under acidic or basic conditions, and the choice of solvent can significantly impact the yield and purity of the product .

Industrial Production Methods

In industrial settings, the synthesis of 1,4-dimethylpyrazole-3-sulfonamide often involves multi-step processes that include the preparation of intermediate compounds. These processes are optimized for large-scale production, focusing on cost-effectiveness, yield, and environmental considerations. Green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are increasingly being adopted in industrial synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction typically requires base catalysis and occurs under mild conditions (25–60°C).

Table 1: Substitution Reactions with Amines

Mechanism : The sulfonyl chloride intermediate (generated via chlorosulfonic acid treatment) reacts with amines through an SN2 pathway, forming sulfonamides .

Alkylation and Acylation of the Pyrazole Ring

The pyrazole nitrogen and methyl groups participate in alkylation/acylation:

-

N-Alkylation : Treatment with methyl iodide and potassium tert-butoxide in THF yields 1,3,5-trimethyl derivatives .

-

C-Methyl Reactivity : The 4-methyl group undergoes Friedel-Crafts-type reactions with acyl chlorides (e.g., acetyl chloride) under Lewis acid catalysis.

Example :

This compoundCH3I, t-BuOKTHF, 25°C1,3,5-Trimethyl-1H-pyrazole-3-sulfonamide(Yield: 82%)[3][5]

Oxidation

The pyrazole ring resists oxidation, but the sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like KMnO₄.

Reduction

-

Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thiol derivative, though this reaction is low-yielding (<30%).

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring to a pyrazoline, altering electronic properties.

Cyclization and Heterocycle Formation

The compound serves as a precursor in cycloaddition reactions:

-

With 1,3-Diketones : Forms fused pyrazole-pyran systems under acidic conditions .

-

With Hydrazines : Generates 1,3,5-trisubstituted pyrazoles via -H shift mechanisms .

Example :

This compound+Ar-NH-NH2Cu(OTf)₂, [bmim]PF₆1,3,5-Triarylpyrazole(Yield: 82%)[2]

Enzyme Inhibition via Sulfonamide Interactions

The compound inhibits enzymes through sulfonamide coordination:

Structural Insight : The sulfonamide group binds to Zn²⁺ in carbonic anhydrase, while the pyrazole ring enhances hydrophobic interactions .

Stability Under Reaction Conditions

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes to sulfonic acid in strongly acidic/basic conditions .

This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., anticancer agents ) and materials science. Future research should explore its catalytic applications and enantioselective derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that 1,4-dimethyl-1H-pyrazole-3-sulfonamide exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism often involves the inhibition of key enzymes necessary for bacterial growth.

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have indicated antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and C6 (glioma) cells . The mechanism of action primarily involves enzyme inhibition, disrupting metabolic pathways crucial for cancer cell survival .

Case Study: Antiproliferative Activity

A study assessed the antiproliferative activity of various derivatives of pyrazole sulfonamides against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited significant inhibitory effects, with varying half-maximal inhibitory concentration (IC50) values .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 15 | U937 |

| MR-S1-5 | 30 | U937 |

Enzyme Inhibition

This compound acts as an inhibitor of enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthetase. These enzymes are crucial for processes like folate synthesis and cellular respiration .

Agricultural Chemistry Applications

In agricultural chemistry, this compound serves as a building block for synthesizing more complex agrochemicals. Its ability to inhibit specific enzymes makes it a candidate for developing herbicides or fungicides that target plant pathogens or pests without harming beneficial organisms .

Wirkmechanismus

The mechanism of action of 1,4-dimethylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Dimethylpyrazole-4-sulfonamide

- 1,4-Dimethylpyrazole-5-sulfonamide

- 1,4-Dimethylpyrazole-3-carboxamide

Uniqueness

1,4-dimethyl-1H-pyrazole-3-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at position 3 enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

1,4-Dimethyl-1H-pyrazole-3-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring with two methyl groups and a sulfonamide functional group, this compound has been studied for its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O2S, with a molecular weight of approximately 175.21 g/mol. Its structure is pivotal in determining its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Research indicates that this compound acts primarily through enzyme inhibition. It mimics natural substrates, disrupting various biochemical pathways essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the compound has demonstrated antiproliferative effects against various cancer cell lines.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The compound has shown promise in anticancer research. It has been tested against different cancer cell lines, including U937 cells, demonstrating cytotoxic effects without significant toxicity to normal cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity against these cancer cells .

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid. This multi-step process is crucial for obtaining high yields of the desired compound while ensuring purity for biological testing.

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative activity of new pyrazole derivatives including this compound. The results indicated significant inhibition of cell growth in cancer models with IC50 values comparable to established anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | U937 |

| Mitomycin C | 20 | U937 |

Optimization for CNS Penetration

Another study focused on optimizing derivatives of pyrazole sulfonamides for improved central nervous system (CNS) penetration. Modifications to the chemical structure enhanced blood-brain barrier permeability while maintaining efficacy against Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for treating human African trypanosomiasis .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes some notable derivatives:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 0.94 | Different methyl positioning |

| 1,5-Dimethyl-1H-pyrazole-4-sulfonamide | 0.94 | Variations in substitution patterns |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide | 0.90 | Incorporates hydrazide functionality |

These derivatives exhibit varying degrees of biological activity due to differences in their molecular structures and functional groups.

Eigenschaften

IUPAC Name |

1,4-dimethylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIIRGHZVNPLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.